6-Methylquinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLHRZJJNJFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431808 | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-84-9 | |
| Record name | 6-Methyl-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Quinoline Chemistry
Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is the cornerstone of a vast and diverse family of compounds that have had a profound impact on science and medicine. The quinoline ring system is a common feature in a wide array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. arabjchem.orgresearchgate.netchemrj.org
The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a rich chemical space for exploration. researchgate.net The electronic properties and the ability of the quinoline nitrogen to participate in hydrogen bonding are key to its role as a pharmacophore. Historically, quinoline derivatives have been at the forefront of drug discovery, with notable examples including the antimalarial drug quinine (B1679958) and the broad-spectrum antibacterial fluoroquinolones. chemrj.orgnih.gov The continued interest in quinoline chemistry stems from the scaffold's proven track record in yielding biologically active compounds and its amenability to a wide range of chemical modifications.
6-Methylquinolin-2-amine, also known by synonyms such as 2-Amino-6-methylquinoline and 6-Aminoquinaldine, is a specific derivative that has garnered considerable attention. Its structure features a methyl group at the 6-position and an amino group at the 2-position of the quinoline core. This particular arrangement of substituents imparts distinct chemical properties and has proven to be a valuable starting point for the synthesis of more complex molecules.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 20150-84-9 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Synonyms | 2-Amino-6-methylquinoline, 6-Methyl-2-quinolinamine |
Significance of the 2 Amino 6 Methylquinoline Scaffold in Scientific Inquiry
Established Synthetic Pathways to this compound
The synthesis of the this compound core can be achieved through several established methods, primarily involving the construction of the quinoline ring system followed by the introduction or modification of the amino group.
A common and effective route to this compound involves the reduction of a nitro-substituted quinoline precursor. Specifically, 2-Methyl-6-nitroquinoline is a key starting material. nih.govbiosynth.comnist.gov The synthesis of 2-Methyl-6-nitroquinoline itself is often accomplished through a cyclization reaction. nih.govresearchgate.net For instance, the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) under acidic conditions can yield the desired nitroquinoline. nih.gov The use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been shown to enhance the yield of this cyclization reaction significantly, doubling it in some cases and reducing the reaction time. nih.govresearchgate.net
Once 2-Methyl-6-nitroquinoline is obtained, the nitro group can be reduced to an amine to yield this compound. nih.gov A variety of reducing agents can be employed for this transformation. A widely used method is the reduction with stannous chloride (SnCl2) in the presence of hydrochloric acid. nih.gov This method is known for its mild conditions and high yields, often exceeding 80%. nih.gov Catalytic hydrogenation using catalysts like palladium on charcoal (Pd/C) is another effective method for the reduction of the nitro group. clockss.org The choice of reaction conditions, such as temperature, can sometimes influence the outcome, with higher temperatures potentially leading to side reactions like dehalogenation if other sensitive functional groups are present. clockss.org
Table 1: Synthesis of 2-Methyl-6-nitroquinoline
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 4-nitroaniline, crotonaldehyde | Concentrated HCl, reflux | 2-Methyl-6-nitroquinoline | 47% | nih.gov |
| 4-nitroaniline, crotonaldehyde | Fe3O4@SiO2 nanoparticles, reflux | 2-Methyl-6-nitroquinoline | 81% | nih.gov |
Another significant approach to constructing the 2-methylquinoline (B7769805) scaffold is through condensation reactions. The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. iipseries.orgwikipedia.orgsynarchive.comukzn.ac.zaslideshare.net This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com For the synthesis of 2-methylquinolines, crotonaldehyde or its precursors can be used as the α,β-unsaturated carbonyl component. nih.govnih.gov
A more contemporary and efficient variation involves the condensation of anilines with vinyl ethers. mdpi.comnih.govresearchgate.net This method allows for the synthesis of 2-methylquinolines under mild, metal-free conditions. mdpi.comnih.gov A notable example is the use of a catalytic amount of iodine, which exhibits dual behavior as both an oxidant and an activator for the vinyl ether. mdpi.comnih.govresearchgate.net This iodine-catalyzed reaction can be carried out efficiently at moderate temperatures. researchgate.netresearchgate.net The reaction proceeds through the formation of an iminium intermediate, which then undergoes cyclization to form the quinoline ring. mdpi.com This method is advantageous due to its use of low-cost and low-toxicity reagents. mdpi.com
Table 2: Iodine-Catalyzed Synthesis of 6-Substituted 2-Methylquinolines
| Aniline Derivative | Vinyl Ether | Catalyst | Product | Yield | Reference |
| p-methoxyaniline | ethyl vinyl ether | Iodine (5 mol%) | 6-Methoxy-2-methylquinoline | 44% | mdpi.com |
Contemporary Approaches for Derivatization and Functionalization of this compound Analogues
Once the this compound scaffold is in hand, its further derivatization and functionalization are crucial for developing molecules with specific properties.
The amino group at the C2 position and the quinoline nitrogen are key sites for nucleophilic substitution reactions. For instance, the amino group can react with various electrophiles. A common reaction is the acylation of the amino group. For example, treatment with N-acetylimidazole can introduce an acetyl group, forming the corresponding acetamide. nih.gov This can be a strategic step to protect the amino group or to introduce a specific functional handle. The resulting amides can then be deprotected under basic conditions, for example, using potassium carbonate in methanol. nih.gov
The quinoline ring itself is susceptible to electrophilic substitution, although the position of substitution is influenced by the existing substituents and reaction conditions. The presence of the activating amino group at C2 and the methyl group at C6 directs incoming electrophiles to specific positions on the benzene (B151609) ring of the quinoline system.
Halogenation is a common electrophilic substitution reaction. For instance, bromination of quinoline derivatives can be achieved using reagents like N-bromosuccinimide (NBS). beilstein-journals.org The use of concentrated sulfuric acid can act as a reaction medium and an activator for NBS, leading to high yields of the brominated product. beilstein-journals.org Iron(III)-catalyzed halogenation has also been reported as an efficient and environmentally friendly method for the C5-H halogenation of quinolines in water. mdpi.com
Nitration is another important electrophilic substitution. The nitration of 2-chloro-4-methylquinoline, a related precursor, has been studied to introduce nitro groups onto the quinoline ring, which can then be further transformed. acs.org The position of nitration is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. cdnsciencepub.com
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including quinoline derivatives.
The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org It offers the advantage of being conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org In the context of this compound analogues, this reaction can be used to introduce various aryl or heteroaryl groups onto the amino group at the C2 position. researchgate.net The mechanism involves the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination. wikipedia.org
Aminocarbonylation is another powerful transition metal-catalyzed reaction, typically employing palladium catalysts, to introduce an amide functional group. worldscientific.comsemanticscholar.org This reaction involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide. For quinoline derivatives, this can be used to introduce carboxamide or glyoxylamide moieties. For example, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) with various amines in the presence of carbon monoxide can lead to the formation of quinoline-6-carboxamides or quinoline-6-glyoxylamides, depending on the reaction conditions. semanticscholar.org The choice of ligand, such as triphenylphosphine (B44618) or XantPhos, can significantly influence the chemoselectivity of the reaction. semanticscholar.org Cobalt-catalyzed C-H bond carbonylation of aminoquinoline benzamides has also been developed, offering a direct way to introduce carbonyl groups. acs.orgacs.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, thereby minimizing purification steps and saving time and resources. researchgate.netwikipedia.org The synthesis of 2-aminoquinoline derivatives can be effectively achieved through MCRs, often employing a variation of the Friedländer annulation. rug.nl
A plausible one-pot, three-component synthesis of a 2-aminoquinoline scaffold related to this compound could involve the reaction of an ortho-aminobenzaldehyde (or a related ketone), an active methylene (B1212753) compound, and an ammonia (B1221849) source. For instance, a copper-catalyzed one-pot reaction has been developed for the synthesis of 2-aminoquinoline-3-carboamides from 2-bromobenzaldehydes, aqueous ammonia, and cyanoacetamides. nih.gov This process involves a cascade of amination, condensation, cyclization, and dehydrogenation reactions. nih.gov
Another approach involves the one-pot reaction of 2-nitrobenzaldehydes with acetonitrile (B52724) derivatives, which, after a stereoselective olefination, undergo a reductive cyclization to yield 2-aminoquinolines. rsc.org This method is notable for its operational simplicity, with the entire sequence being carried out in a single flask. rsc.org
A hypothetical MCR for the direct synthesis of this compound could involve the reaction of 2-amino-5-methylbenzaldehyde, a source of a two-carbon unit with a nitrile group (like malononitrile (B47326) or cyanoacetamide), and a reducing agent in the presence of a suitable catalyst. The selection of catalyst and reaction conditions would be critical to guide the reaction toward the desired product.
Reductive Amination Strategies
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine source. ingentaconnect.combenthamdirect.com This reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. benthamdirect.com While often used to alkylate existing amines, it can also be employed in the construction of the quinoline ring system itself.
One reported strategy for the synthesis of 2-aminoquinolines involves a tandem reaction that includes a reductive amination step. rsc.org For example, the reaction of an ortho-bromobenzaldehyde with an active methylene nitrile can undergo a Knoevenagel condensation, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization to furnish the 2-aminoquinoline derivative. rsc.org
In the context of modifying existing quinoline structures, reductive amination has been used to synthesize N-benzylated-2-aminoquinolines. nih.gov In this case, 2-aminoquinoline is reacted with various aryl aldehydes in the presence of a reducing agent to yield the corresponding N-substituted products. nih.gov Although this example starts with a pre-formed 2-aminoquinoline, it demonstrates the utility of reductive amination in diversifying the amine functionality of the quinoline core.
To synthesize this compound itself via a de novo approach, one could envision a strategy starting from a suitable precursor like 2-oxo-6-methyl-1,2-dihydroquinoline-3-carbonitrile. Reductive amination of the keto group could potentially lead to the desired 2-aminoquinoline structure.
Reactions with Acyl Azides (e.g., Curtius Rearrangement)
The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This method is highly valuable for the synthesis of primary amines from carboxylic acids, as the acyl azide is typically prepared from the corresponding carboxylic acid derivative. researchgate.net
For the synthesis of this compound, a logical precursor for the Curtius rearrangement would be 6-methylquinoline-2-carboxylic acid. The synthesis would proceed in the following steps:
Conversion of 6-methylquinoline-2-carboxylic acid to its corresponding acyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction of the acyl chloride with an azide source, such as sodium azide (NaN₃), to form 6-methylquinoline-2-carbonyl azide.
The acyl azide is then heated in an inert solvent, causing it to rearrange with the loss of nitrogen gas (N₂) to form the corresponding isocyanate.
Finally, hydrolysis of the isocyanate, usually with aqueous acid or base, yields this compound and carbon dioxide.
The Curtius rearrangement is known for its tolerance of a wide range of functional groups and generally proceeds with retention of configuration at the migrating group. researchgate.netraco.cat
Alkylation of Amine and Imide Derivatives (e.g., Gabriel Synthesis)
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides. libretexts.orgmasterorganicchemistry.com The traditional reaction involves the N-alkylation of potassium phthalimide (B116566), followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. libretexts.org This method is particularly effective in preventing the over-alkylation that can occur when using ammonia as the nucleophile. masterorganicchemistry.com
While the Gabriel synthesis is most commonly applied to the synthesis of primary alkyl amines, its application to the synthesis of aryl amines, such as this compound, from an aryl halide is less conventional but theoretically plausible. The starting material for such a synthesis would be a 2-halo-6-methylquinoline, for instance, 2-chloro-6-methylquinoline.
The proposed synthetic route would involve:
The reaction of 2-chloro-6-methylquinoline with potassium phthalimide in a suitable polar aprotic solvent like DMF. The nucleophilic phthalimide anion would displace the chloride on the quinoline ring.
The resulting N-(6-methylquinolin-2-yl)phthalimide would then be cleaved to liberate the desired primary amine. This is typically achieved by hydrazinolysis (using hydrazine, N₂H₄) or by acidic or basic hydrolysis. libretexts.org
However, the reactivity of aryl halides in nucleophilic aromatic substitution can be significantly lower than that of alkyl halides, and harsher reaction conditions might be necessary. The feasibility of this approach would depend on the activation of the 2-position of the quinoline ring towards nucleophilic attack.
Optimization of Reaction Conditions and Yields
The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. The choice of catalyst and solvent system plays a pivotal role in determining the reaction rate, yield, and selectivity.
Catalyst Systems and Their Influence
A wide array of catalysts have been employed in the synthesis of quinolines, particularly in Friedländer-type condensations. nih.gov These can be broadly categorized into acid catalysts, base catalysts, and metal-based catalysts.
Acid Catalysts: Both Brønsted and Lewis acids are effective in promoting the condensation and cyclization steps.
Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been traditionally used. pharm.or.jp More recently, solid-supported acids like silica-supported perchloric acid (HClO₄/SiO₂) and nano-crystalline sulfated zirconia have been shown to be efficient and recyclable catalysts. nih.govunito.it
Lewis acids like zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), and various metal triflates (e.g., gadolinium triflate, bismuth triflate, yttrium triflate) have been reported to catalyze Friedländer synthesis effectively, often under mild conditions. nih.govpharm.or.jp Cuprous triflate has been noted for its high efficiency in solvent-free conditions at room temperature. pharm.or.jp
Metal Catalysts: Transition metal catalysts, particularly those based on copper, palladium, and ruthenium, are instrumental in modern quinoline syntheses, including multicomponent and cross-coupling reactions.
Copper catalysts , such as Cu(OAc)₂ and cuprous triflate, have been used in one-pot syntheses of 2-aminoquinolines and in Friedländer reactions. nih.govpharm.or.jp
Palladium catalysts are often employed in cross-coupling reactions to construct the quinoline scaffold. ugent.be
Ruthenium catalysts have been developed for modified Friedländer syntheses. ugent.be
The choice of catalyst can influence not only the reaction rate but also the regioselectivity, especially in reactions like the Combes synthesis where different isomers can be formed. wikipedia.org
Table 1: Influence of Various Catalysts on Quinoline Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Friedländer | Solid state | High | unito.it |
| Lewis Acid | Cuprous triflate (Cu(OTf)₂) | Friedländer | Solvent-free, room temp. | >90 | pharm.or.jp |
| Lewis Acid | Yttrium triflate (Y(OTf)₃) | Friedländer | - | High | nih.gov |
| Solid Acid | Nano-crystalline sulfated zirconia | Friedländer | Ethanol (B145695), reflux | 89 | nih.gov |
| Metal Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) | MCR for 2-aminoquinolines | One-pot | Good | nih.gov |
| Metal Catalyst | Silver(I)-exchanged Montmorillonite K10 | Doebner-von Miller | Solvent-free, heating | 42-89 | ukzn.ac.za |
Solvent Effects and Reaction Environment
Solvent-Free Conditions: A growing trend in green chemistry is the use of solvent-free reaction conditions. jocpr.com Several quinoline syntheses, including the Friedländer and Doebner-von Miller reactions, have been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. pharm.or.jpresearchgate.net These methods offer advantages such as reduced environmental impact, easier product isolation, and sometimes higher yields. jocpr.com
Aqueous Media: The use of water as a solvent is another green alternative. Certain Lewis acid-catalyzed Friedländer reactions have been shown to proceed efficiently in water under reflux conditions. researchgate.net
Conventional Organic Solvents: When a solvent is necessary, the choice can affect reaction outcomes. For instance, in the Friedländer synthesis, solvents like ethanol, toluene, and acetonitrile have been compared, with solvent-free conditions often proving superior. pharm.or.jp In the Combes synthesis, the use of polyphosphoric acid (PPA) mixed with an alcohol like ethanol can create a polyphosphoric ester (PPE) catalyst, which acts as a more effective dehydrating agent than sulfuric acid alone. wikipedia.org The polarity and coordinating ability of the solvent can influence the stability of catalytic species and intermediates, thereby affecting the reaction rate and selectivity.
Table 2: Effect of Solvents on Friedländer Quinoline Synthesis
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent-free | Cu(OTf)₂ | Room Temperature | 95 | pharm.or.jp |
| Ethanol (EtOH) | Cu(OTf)₂ | Room Temperature | 85 | pharm.or.jp |
| Water (H₂O) | Cu(OTf)₂ | Room Temperature | 82 | pharm.or.jp |
| Toluene | Cu(OTf)₂ | Room Temperature | 80 | pharm.or.jp |
| Acetonitrile (CH₃CN) | Cu(OTf)₂ | Room Temperature | 78 | pharm.or.jp |
| Solvent-free | Phosphotungstic acid | Microwave | Good | researchgate.net |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a transformative technique in synthetic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like quinolines. researchgate.netresearchgate.net This approach utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. researchgate.netderpharmachemica.com The core principle lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in uniform and rapid heating that is not achievable with traditional oil baths or heating mantles. researchgate.net
Research into the microwave-assisted synthesis of quinoline derivatives has demonstrated its superiority for various synthetic strategies, including the renowned Friedländer synthesis. researchgate.netrsc.orgtandfonline.com The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a fundamental method for preparing quinolines. researchgate.net Under microwave irradiation, this reaction can be significantly accelerated. For instance, the synthesis of polysubstituted quinolines from 2-aminobenzophenones and dicarbonyl compounds using a reusable solid catalyst like Nafion NR50 in ethanol has been achieved in as little as 60 minutes at 200 °C, with good to excellent yields (43–95%). rsc.orgnih.gov In another example, a catalyst-free microwave-assisted Friedländer synthesis for producing 8-hydroxyquinolines showed a substantial yield increase to 72% compared to the 34% yield from conventional heating. rsc.orgnih.gov
The application of microwave technology is not limited to the Friedländer synthesis. Multi-component reactions, which are highly efficient for building molecular complexity in a single step, are also significantly enhanced by microwave assistance. A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines incorporating a quinoline moiety was successfully conducted in dimethylformamide (DMF) at 150 °C for just 8 minutes, yielding products in the range of 68–82%. nih.gov Similarly, solvent-free conditions, a hallmark of green chemistry, are often employed in microwave-assisted synthesis. The reaction of anilines, aryl aldehydes, and styrene (B11656) in the presence of p-sulfonic acid calix mdpi.comarene as a catalyst at 200 °C for 20-25 minutes afforded various quinoline derivatives in moderate to good yields (40-68%). rsc.orgnih.gov
While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of structurally similar 2-aminoquinolines has been reported. clockss.org One notable method involves the rapid microwave irradiation of secondary amines and aldehydes to form enamines, which then react with 2-azidobenzophenones under further irradiation to produce 2-aminoquinoline derivatives. researchgate.net This highlights the potential for developing a tailored microwave-assisted method for this compound.
The following table summarizes various microwave-assisted synthetic approaches for quinoline derivatives, providing insights into the reaction conditions that could be adapted for the synthesis of this compound.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Synthesis | 2-Aminobenzophenone, Dicarbonyl compounds | Nafion NR50 | Ethanol | 200 | 60 min | 43-95 | rsc.orgnih.gov |
| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | None | Ethanol | 130 | 30-40 min | 48-84 | rsc.orgnih.gov |
| Multi-component Reaction | Formyl-quinoline derivatives, Heterocyclic amines, 1,3-Diketones | None | DMF | 150 | 8 min | 68-82 | nih.gov |
| One-pot Synthesis | Anilines, Benzaldehyde derivatives, Styrene | p-Sulfonic acid calix mdpi.comarene | Solvent-free | 200 | 20 min | 38-78 | tandfonline.com |
| Olefination | 2-Methylquinoline, Benzaldehyde | Trifluoromethanesulfonamide | - | - | - | - | nih.gov |
| Condensation | 2-Aminobenzophenone, Heteroaromatic ketones | Diphenylphosphate | Solvent-free | - | 3-5 min | 40-78 | tandfonline.com |
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
These examples underscore the versatility and efficiency of microwave-assisted synthesis in preparing a wide array of quinoline derivatives. The significant reduction in reaction times, coupled with high yields and the possibility of using environmentally benign solvent-free conditions, makes it a highly attractive methodology for the synthesis of this compound and its derivatives. derpharmachemica.com
Iii. Spectroscopic and Computational Characterization of 6 Methylquinolin 2 Amine Systems
Advanced Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, Raman, and Mass Spectrometry offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide definitive information about the position of substituents on the ring system.
In the ¹H NMR spectrum of a compound like 6-Methylquinolin-2-amine, the protons on the quinoline ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl group protons would resonate upfield, likely around 2.5 ppm. chemicalbook.com The protons of the amine group would appear as a broader signal, the chemical shift of which can be influenced by the solvent and concentration. The coupling patterns (splitting of signals) between adjacent protons are crucial for assigning specific resonances to their respective positions on the quinoline core. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. The substitution of a hydrogen with a methyl group induces shifts in the signals of the ortho, meta, and para carbon atoms. publish.csiro.au For instance, in 6-methylquinoline (B44275), the methyl substituent causes a significant downfield shift at the C5 position and an upfield shift at the C7 position. publish.csiro.au Similar effects would be expected for this compound, with the amino group at the 2-position also influencing the chemical shifts of nearby carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on similar compounds and may vary from experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.5 | ~21 |
| NH₂ | Variable (Broad) | - |
| C2 | - | ~158 |
| C3 | ~6.7 | ~122 |
| C4 | ~7.8 | ~138 |
| C5 | ~7.6 | ~128 |
| C6 | - | ~136 |
| C7 | ~7.3 | ~126 |
| C8 | ~7.5 | ~129 |
| C4a | - | ~148 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of IR radiation or scattering of laser light.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the quinoline ring system and its substituents.
N-H Vibrations : As a primary amine, two N-H stretching bands are expected in the region of 3500-3300 cm⁻¹. nih.govorgchemboulder.com An N-H bending (scissoring) vibration would typically appear around 1650-1580 cm⁻¹. nih.govorgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
C-H Vibrations : Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the methyl C-H stretching occurs just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are characteristic in the 1000-750 cm⁻¹ region. researchgate.net
C=C and C=N Vibrations : The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected in the 1650-1400 cm⁻¹ region.
C-N Vibrations : The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
The analysis of IR and Raman spectra is often supported by theoretical calculations to unambiguously assign the main vibrational bands. researchgate.net
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium-Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (methyl) | 3000 - 2850 | Medium |
| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1650 - 1400 | Strong |
| C-N Stretch | 1335 - 1250 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (158.2 g/mol ). The fragmentation of quinoline derivatives often involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion. chempap.org The presence of methyl and amino groups would lead to additional characteristic fragmentation pathways. For example, the loss of a methyl radical (•CH₃) or fragmentation involving the amino group could occur. High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 158 |
| [M-H]⁺ | Loss of a hydrogen radical | 157 |
| [M-CH₃]⁺ | Loss of a methyl radical | 143 |
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry provides a powerful complement to experimental techniques. Theoretical models, particularly those based on quantum mechanics, can predict molecular properties such as geometry, energy, and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. arxiv.org For quinoline derivatives, DFT calculations, often using the B3LYP functional, are employed to predict a wide range of properties. proquest.com These calculations can provide insights into molecular geometry, vibrational frequencies, electronic absorption spectra, and various quantum-molecular descriptors like frontier molecular orbitals (HOMO and LUMO). nih.gov
A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.netnih.gov This process yields the most stable three-dimensional structure of the compound. For this compound, DFT calculations at a level like B3LYP/6-311+G(**) would predict bond lengths, bond angles, and dihedral angles. nih.gov
Following geometry optimization, vibrational frequency calculations can be performed. researchgate.net These calculations provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data. nih.govresearchgate.net This comparison is crucial for the accurate assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental values, accounting for anharmonicity and basis set limitations. nih.gov
Density Functional Theory (DFT) Applications
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron-donating capacity. Conversely, the LUMO energy is related to the electron affinity; a lower LUMO energy suggests a greater ability to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. irjweb.com
Table 1: Illustrative Frontier Molecular Orbital Energies (based on Quinoline)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.646 scirp.org | Electron-donating ability |
| ELUMO | -1.816 scirp.org | Electron-accepting ability |
| Energy Gap (ΔE) | 4.830 scirp.org | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms. Regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the amino group, due to their lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amino group and the aromatic rings, indicating these as likely sites for nucleophilic interaction. researchgate.netresearchgate.net This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. mdpi.com
Global Reactivity Indices (Hardness, Softness, Electrophilic Index)
Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These indices are calculated using the energies of the HOMO and LUMO. irjweb.comresearchgate.net
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap between the LUMO and HOMO. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity.
Chemical Softness (S): Softness is the reciprocal of hardness and quantifies the molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive.
Electrophilicity Index (ω): Introduced by Parr, this index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. arxiv.org A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors are defined by the following equations:
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
Chemical Potential (μ) = -χ
Electrophilicity Index (ω) = μ² / (2η)
Calculations on various organic molecules, including heterocyclic systems, have demonstrated the utility of these descriptors in predicting chemical behavior. nih.govscirp.org
Table 2: Illustrative Global Reactivity Descriptors (based on Quinoline FMO data)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | 0.207 | Propensity for charge transfer |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.231 | Electron-attracting power |
| Electrophilicity Index (ω) | μ² / (2η) | 3.705 | Capacity to accept electrons |
Note: Values are calculated using the FMO energies for quinoline from Table 1.
Prediction of NMR and UV-Vis Spectra
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). Theoretical calculations of ¹H and ¹³C NMR chemical shifts for quinoline derivatives have shown good agreement with experimental data, aiding in the correct assignment of complex spectra. nih.gov For this compound, predictions would help assign the specific resonances for the protons and carbons of the substituted quinoline ring system.
UV-Vis Spectra: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnottingham.edu.mymaterialsciencejournal.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.com The calculations also provide the oscillator strength (f), which is related to the intensity of the absorption band. TD-DFT studies on quinoline and its derivatives have successfully predicted their electronic transitions, often distinguishing between π→π* and n→π* transitions. scirp.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.tracarindex.com These models are powerful tools in drug discovery and materials science for predicting the properties of new molecules. researchgate.net
Selection of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For quinoline-based compounds, a wide array of descriptors are typically calculated to capture the structural variations responsible for differences in activity or properties. nih.gov These can be categorized as:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity and branching.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular volume, surface area, and moments of inertia.
Quantum-Chemical Descriptors: Derived from computational chemistry calculations (like DFT), these include electronic properties such as HOMO and LUMO energies, dipole moment, atomic charges, and global reactivity indices. dergipark.org.trnih.gov
Hydrophobic Descriptors: Parameters like the octanol-water partition coefficient (logP) describe the molecule's lipophilicity, which is crucial for pharmacokinetic properties.
In QSAR studies of quinoline derivatives, descriptors related to electronic properties (e.g., electronegativity, electrophilicity index) and molecular shape have often been found to be significant. dergipark.org.trnih.govnih.gov
Regression Analysis and Model Validation
Once a set of descriptors is calculated for a series of compounds with known activities, a mathematical model is built using regression analysis. Multiple Linear Regression (MLR) is a common method used to create a linear equation that relates the dependent variable (e.g., biological activity) to a combination of the most relevant independent variables (the descriptors). scielo.br
The development of a robust and predictive QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.gov Validation is a critical step to prevent overfitting and to confirm that the model can accurately predict the activity of new, untested compounds. basicmedicalkey.com Key validation techniques include:
External Validation: The dataset is split into a training set (used to build the model) and a test set (kept aside during model development). The final model's ability to predict the activities of the compounds in the test set is then evaluated. This is considered the most stringent test of a model's predictive capability. nih.govacs.org The predictive correlation coefficient (R²pred) is calculated for the test set.
Y-Randomization: The biological activity values (Y-vector) are randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. If the original model has a significantly higher correlation coefficient than the models from the randomized data, it confirms that the model is not a result of a chance correlation. scielo.br
A statistically valid QSAR model is characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated coefficient (Q²), and strong predictive performance for an external test set. basicmedicalkey.comnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a target protein at the molecular level. These methods are instrumental in drug design and discovery, providing insights into the binding affinity, mode, and stability of ligand-protein complexes.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein system over time. researchgate.netresearchgate.net MD simulations provide a more detailed understanding of the complex's stability and the specific molecular interactions that maintain the bound state. researchgate.net
Computational studies have explored the binding of this compound derivatives with various protein targets, revealing key interactions that contribute to their potential biological activities. These studies utilize docking simulations to place the ligand into the binding site of a protein and score the interaction.
For instance, in studies involving quinoline derivatives as potential anticancer agents, molecular docking has been used to investigate interactions with serine/threonine kinase STK10 (PDB ID: 6I2Y). nih.gov Designed ligands showed stable interactions within the protein pocket, with binding affinities indicating greater stability than reference compounds. nih.gov The interactions involved hydrogen bonds, π-sulfur bonds, and π-alkyl interactions with specific amino acid residues. nih.gov Similarly, docking studies of quinoline-pyrimidine hybrids against human topoisomerase IIa in complex with DNA (PDB ID: 5GWK) identified crucial hydrogen bonding and other interactions. researchgate.netnih.gov
In the context of HIV research, quinoline derivatives have been docked against the HIV non-nucleoside reverse transcriptase (NNRT) binding site (PDB: 4I2P). nih.gov These studies showed that the compounds have good binding interactions with the active domain, with some derivatives exhibiting higher docking scores than standard drugs. nih.gov Another study docked quinoline-amidrazone hybrids into the c-Abl kinase binding site (PDB code: 1IEP), a target for cancer therapy, to elucidate a possible anticancer mechanism. pensoft.net
The binding affinity, a measure of the strength of the interaction, is a critical parameter obtained from these simulations. For example, the binding affinity for thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a (PDB ID: 2IGR) was found to be in the range of -5.3 to -6.1 Kcal/mol. nih.gov
Key interactions observed across these studies include:
Hydrogen Bonds: These are crucial for the stability of the ligand-protein complex, often involving nitrogen and oxygen atoms on the ligand and specific amino acid residues like valine, arginine, glutamine, and serine. nih.govresearchgate.net
Hydrophobic Interactions: π-alkyl, alkyl, and π-sigma bonds are common, involving residues such as alanine, leucine, and methionine. nih.gov
Table 1: Examples of Ligand-Protein Binding Interactions for Quinoline Derivatives
| Ligand Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Designed Quinoline Derivatives | STK10 (6I2Y) | -4.3 (Reference) | Val A294, Arg A139, Ala A286, Cys A206, Met B205 | Hydrogen Bond, π-Sigma, π-Alkyl, π-Sulfur Bond |
| Quinoline-Pyrimidine Hybrids | Topoisomerase IIa-DNA (5GWK) | Not Specified | DC8 (Chain C), GLN778(A), DT8(C), DT9(D) | Hydrogen Bond |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | -5.3 to -6.1 | PHE A-15, ILE A-8, LYS A-7, TRP A-12, GLU A-9 | Hydrogen Bond, Residual Interactions |
| Chloro- and Bromo-substituted Quinolines | HIV Reverse Transcriptase (4I2P) | -10.675 (Compound 4) | Not Specified | Good binding interactions |
| Quinoline-Amidrazone Hybrids | c-Abl Kinase (1IEP) | Not Specified | Not Specified | Docked as a possible anticancer mechanism |
The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. nih.gov Analysis of how ligands like this compound derivatives interact with these active sites is fundamental to understanding their mechanism of action. nih.gov The amino acid residues within the active site form a specific three-dimensional environment that is critical for substrate binding and catalysis. nih.gov
In docking studies, the active site is often depicted as a cleft or pocket in the enzyme's tertiary structure. nih.gov For example, when quinoline derivatives were docked into the STK10 receptor, the analysis revealed that the designed ligands form critical interactions with several active site residues, including Cys A206, Asp B215, Met B205, and Tyr B214. nih.gov Hydrogen bonds were observed between these residues and the nitrogen and hydroxyl groups of the ligands, with distances ranging from 3.23 Å to 4.95 Å. nih.gov
Similarly, for quinoline-pyrimidine hybrids targeting topoisomerase IIa, docking results identified residues such as GLN778(A), DT8(C), DT9(D), DA12(F), and DG13(F) as potential ligand-binding hot-spot residues within the binding pocket. nih.gov The interaction of a ligand with these specific "hot-spot" residues is often critical for its inhibitory activity. Molecular dynamics simulations can further confirm the stability of these interactions within the active site over time. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the persistence of key hydrogen bonds and other interactions, providing confidence in the predicted binding mode. researchgate.net
Nonlinear Optical (NLO) Characteristics
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including signal processing and optical switching. mdpi.comdtic.mil Organic compounds, particularly those with donor-π-acceptor (D-π-A) structures, are of significant interest for their NLO properties. mdpi.com Quinoline and its derivatives have been investigated as potential NLO materials due to their electron-withdrawing nature, high thermal stability, and ease of structural modification. mdpi.com
The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). mdpi.comresearchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical studies using computational methods like Density Functional Theory (DFT) are often employed to calculate these properties. researchgate.net
For quinoline-based compounds, research has shown that the arrangement of electron-donating and electron-accepting groups can significantly influence their NLO properties. mdpi.com The interaction between donor and acceptor moieties connected by a π-conjugated bridge can lead to an intramolecular charge transfer (ICT) process, which enhances the NLO response. mdpi.com Computational studies on disubstituted quinoline with carbazole compounds have investigated both their linear (<α>) and nonlinear (β) optical responses using the B3LYP/6-311G(d,p) functional. mdpi.com Such studies help in designing molecules with optimized NLO characteristics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter, as molecules with smaller energy gaps tend to exhibit larger NLO responses. nih.gov
Iv. Biological and Pharmacological Investigations of 6 Methylquinolin 2 Amine Derivatives
Diverse Pharmacological Activities of Quinoline (B57606) Derivatives
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. globalresearchonline.netarabjchem.org These compounds have garnered significant attention in the development of new therapeutic agents, particularly in the realm of oncology. nih.govnih.gov The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse library of molecules with distinct biological profiles. nih.gov Research has demonstrated that these derivatives can function as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. globalresearchonline.net Their role in anticancer drug development is particularly significant, with activities attributed to several mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. arabjchem.org
Quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines. nih.govpensoft.net The anticancer potential of these compounds is linked to their ability to selectively target and inhibit the growth and proliferation of tumor cells through multiple mechanisms. arabjchem.orgpensoft.net
The anticancer effects of quinoline derivatives are mediated through several key cellular and molecular mechanisms.
Apoptosis: A primary mechanism by which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, the novel 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (a 4-phenylquinolin-2(1H)-one analog) was found to induce apoptosis in HL-60 and H460 cancer cells, a process confirmed by Hoechst staining and the activation of caspase-3. nih.govresearchgate.net Similarly, 6-Bromo-5-nitroquinoline has been identified as a potential agent for causing cancer cell death due to its apoptotic activity. nih.gov Studies on other related heterocyclic derivatives have also shown that they can induce apoptosis through the intrinsic mitochondrial pathway, indicated by the increased expression of caspase 3 and cytochrome c genes. nih.gov
Cell Cycle Arrest: Many quinoline-based compounds inhibit cancer cell proliferation by arresting the cell cycle at specific phases. The 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative was shown to induce cell cycle arrest in the G2/M phase in both HL-60 and H460 cells. nih.govresearchgate.net This G2/M phase arrest is a common mechanism for quinazolinone derivatives, which can disrupt the function of regulatory proteins like Cyclin B1 and CDK1, thereby hindering tumor cell proliferation. researchgate.netmdpi.com
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain quinoline and quinazolinone derivatives have demonstrated potent anti-angiogenic properties. The quinazoline (B50416) analog HMJ-30 was found to inhibit vessel branching and sprouting in the chicken chorioallantoic membrane (CAM) assay and suppressed blood vessel formation in a mouse Matrigel plug model. nih.gov The mechanism often involves targeting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is essential for tumor neovascularization. mdpi.com By inhibiting VEGFR-2, these compounds can block endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors. mdpi.com
DNA Binding: Some quinoline derivatives exert their cytotoxic effects by interacting with DNA. A novel-4-quinoline thiosemicarbazone variant was reported to have a high binding constant for DNA, suggesting a potential mechanism of DNA intercalation, which was supported by spectroscopic studies and molecular docking. globalresearchonline.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
| Mechanism | Key Findings | Representative Compound(s) |
| Apoptosis | Induces programmed cell death via caspase-3 activation. nih.govresearchgate.net | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, 6-Bromo-5-nitroquinoline nih.govnih.gov |
| Cell Cycle Arrest | Causes cell cycle arrest, primarily at the G2/M phase. nih.govmdpi.com | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one nih.govresearchgate.net |
| Angiogenesis Inhibition | Inhibits new blood vessel formation by targeting VEGFR-2. nih.govmdpi.com | HMJ-30 nih.gov |
| DNA Binding | Intercalates with DNA, disrupting cellular processes. globalresearchonline.net | 4-quinoline thiosemicarbazone derivative globalresearchonline.net |
A significant number of quinoline and quinazolinone derivatives function as kinase inhibitors, a major focus in modern cancer therapy. nih.gov
Tyrosine Kinases and EGFR TK: Receptor protein tyrosine kinases (RPTKs) play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a member of this family, and its overactivity is a hallmark of many cancers. nih.govsemanticscholar.org Quinazolinone-based derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govresearchgate.net In one study, a series of novel EGFR-TKIs with a quinazolinone core were synthesized, with compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) exhibiting the highest potency with an IC₅₀ value of 1.37 nM against EGFR-TK. nih.govresearchgate.net Further research on quinoxalinone-containing compounds identified potent inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) triple mutant, with IC₅₀ values in the low nanomolar range, comparable to the approved drug osimertinib. mdpi.com
| Compound | Target Kinase | IC₅₀ Value |
| 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 nM nih.govresearchgate.net |
| CPD4 (a quinoxalinone derivative) | EGFR (L858R/T790M/C797S) TK | 3.04 ± 1.24 nM mdpi.com |
| CPD21 (a quinoxalinone derivative) | EGFR (L858R/T790M/C797S) TK | 3.81 ± 1.80 nM mdpi.com |
DNA topoisomerases are nuclear enzymes that are essential for managing DNA topology during replication, transcription, and recombination, making them well-established targets for cancer chemotherapy. mdpi.comnih.gov
Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα): Quinoline derivatives have been identified as inhibitors of both Topo I and Topo IIα. nih.govmdpi.com A study on newly synthesized pyrazolo[4,3-f]quinoline derivatives revealed their potential as topoisomerase inhibitors. mdpi.comnih.gov Specifically, compound 2E was highly active against topoisomerase IIα, inhibiting 88.3% of the enzyme's activity at a 100 µM dose, a level of inhibition comparable to the clinical drug etoposide (B1684455) (89.6% inhibition). mdpi.com While some compounds in the same series were weakly effective against Topo I, this highlights the potential for developing isoform-specific inhibitors based on the quinoline scaffold. mdpi.com Another derivative, a 4-quinoline thiosemicarbazone, was found to partially inhibit topoisomerase II, classifying it as an interfacial anticancer inhibitor. globalresearchonline.net
The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. nih.govmdpi.com Agents that interfere with tubulin polymerization are effective antimitotic drugs. globalresearchonline.net
Several quinoline derivatives have been shown to inhibit tubulin polymerization. globalresearchonline.net The mechanism often involves binding to the colchicine-binding site on tubulin, which disrupts the formation of microtubules. nih.gov This disruption prevents the formation of a proper mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, hydroxy-substituted indolo[2,1-alpha]isoquinolines were found to be active inhibitors of tubulin polymerization, with the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c ) showing an IC₅₀ value of 3.1 ± 0.4 µM. nih.gov Another study identified a 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivative (3c ) that binds to the colchicine (B1669291) site, arrests A549 cells in the low micromolar range (IC₅₀ = 5.9 μM), and exhibits cytotoxicity against multiple cancer cell lines. rsc.org
| Compound | Activity | IC₅₀ Value |
| (+)-6c (6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline) | Tubulin Polymerization Inhibition | 3.1 ± 0.4 µM nih.gov |
| 3c (5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivative) | A549 Cell Cycle Arrest | 5.9 µM rsc.org |
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for cell proliferation. The versatile quinoline scaffold has been utilized in the design of antiproliferative agents that target this enzyme. researchgate.net While not a traditional kinase, its inhibition is a valid strategy for developing anticancer agents, and molecules possessing the quinoline scaffold have been reported as hDHODH inhibitors. researchgate.net
Anticancer Properties
Heat Shock Protein (Hsp90) Modulation
Heat shock protein 90 (Hsp90) has been identified as a significant biological target in cellular processes critical for cell maturation, stability, and the conformational maintenance of key cancer-related proteins such as Akt, Raf-1, HER-2/ErbB2, and p53. nih.gov Hsp90 in stress-induced cells demonstrates a higher affinity for small molecule inhibitors compared to normal cells, a phenomenon attributed to the increased refolding demands of its mutated or altered client proteins. nih.gov
In the context of 6-methylquinolin-2-amine derivatives, research has identified certain aminoquinolines as a new class of potent Hsp90 inhibitors. nih.gov A high-throughput screening campaign identified 8-(4-aminopentylamino)-6-methoxyquinolinedihydrochloride as a novel scaffold for Hsp90 modulation, showing activity in the low micromolar range in both fluorescence polarization and Western blot assays. nih.gov Structure-activity relationship (SAR) studies on this lead compound yielded highly active derivatives. nih.gov
Specifically, analogs with a 6-methoxy group on the quinoline moiety, as well as those with a 6-hydroxyl substitution, have demonstrated promising activity. These compounds not only inhibit the binding of labeled geldanamycin (B1684428) to Hsp90 with IC50 values in the low micromolar range (1–5 µM) but also induce the degradation of Hsp90 client proteins like Her2. nih.gov One particular derivative, N1, N1-Diisobutyl-N2-(6-methoxyquinolin-8-yl)ethane-1,2-diamine, showed consistent low micromolar activity in both binding and client protein degradation assays, marking it as a promising lead for further optimization. nih.gov
Activity Against Specific Cancer Cell Lines (e.g., Breast, Colon, Lung, Renal, Prostate, HepG2, HCT116)
Derivatives of this compound have been the subject of extensive investigation for their cytotoxic effects against a variety of human cancer cell lines. These studies have revealed that the quinoline scaffold is a versatile platform for the development of potent and selective anticancer agents. arabjchem.org
Breast Cancer: Novel 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide (B121943) derivatives have been synthesized and evaluated for their activity against the MCF-7 breast cancer cell line. nih.gov Several of these compounds exhibited higher activity than the reference drug doxorubicin, with IC50 values as low as 29.8 µmol L-1. nih.gov Specifically, compounds like 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide and 3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide demonstrated significant cytotoxic potential. nih.gov Other quinoline-carboxamide derivatives have also shown sensitivity towards MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range and inducing apoptosis. researchgate.net
Colon Cancer: A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened against a panel of cancer cell lines, including several colon cancer lines (HCT-116, HCT-15, HT-29, and LOVO). nih.gov One derivative, QTZ05, displayed potent and selective antitumor efficacy in all four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov This compound was found to inhibit colony formation and induce apoptosis in HCT-116 cells, accompanied by a cell cycle arrest in the sub-G1 phase. nih.gov Additionally, other quinoline derivatives have demonstrated selectivity and potent cytotoxic activity against colon cancer cells, with some compounds being tested against a broader range of colon cancer cell lines. banglajol.info The quinoline derivative CQAH has also been shown to induce apoptosis in HCT116 and LoVo human colon cancer cell lines. scispace.com
Lung Cancer: The antiproliferative activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has been investigated against non-small cell lung cancer (NSCLC) cell lines, including A549. nih.gov One compound, in particular, showed an IC50 value of 0.44 μM against A549 cells and was found to induce G1-phase arrest and apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov Other research has focused on the synthesis of novel quinoline derivatives that have shown potential cytotoxic activity in A549 lung cancer cells, with some compounds demonstrating dose-dependent toxicity. dut.ac.za
Renal and Prostate Cancer: While the primary focus of many studies has been on breast, colon, and lung cancers, some research has included the evaluation of quinoline derivatives against renal and prostate cancer cell lines. For instance, 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives were tested against prostate cancer cell lines PC3 and DU-145, although they showed more selectivity towards colon cancer cells. banglajol.info
HepG2 and HCT116: Quinoline-pyrimidine hybrid compounds have been synthesized and screened for their in vitro anticancer activity against human hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cell lines. nih.govresearchgate.net Certain derivatives exhibited significant inhibitory activity, with IC50 values in the low micromolar range against both cell lines. nih.govresearchgate.net For example, some 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones showed potent activity. nih.govresearchgate.net Furthermore, novel 2-morpholino-4-anilinoquinoline compounds have been synthesized and assessed for their anticancer potential against the HepG2 cell line, with some derivatives showing IC50 values as low as 8.50 μM. nih.gov
Antimicrobial Activities
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat various microbial pathogens, including bacteria and fungi.
Novel 6-amino-8-methylquinolone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Research has shown that the combined presence of a methyl group at the C-8 position and an amino group at the C-6 position enhances antibacterial activity, particularly against Gram-positive bacteria. nih.gov One such derivative, a 1,2,3,4-tetrahydroisoquinolinyl derivative, demonstrated high antibacterial activity with MIC values against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus strains, that were superior to ciprofloxacin. nih.gov
Furthermore, a series of quinoline-2-one derivatives have been identified as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. nih.gov Certain compounds from this series exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE), with MIC values as low as 0.75 μg/mL. nih.gov These compounds also showed significant antibiofilm activity. nih.gov
The antibacterial potential of quinoline derivatives extends to both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Various synthesized quinoline derivatives have shown moderate to good antibacterial activity against strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus albus. biointerfaceresearch.comnih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the antibacterial potency. nih.gov
In addition to their antibacterial effects, certain this compound derivatives have demonstrated antifungal properties. For instance, some quinoline-2-one derivatives, while primarily investigated for their antibacterial action, were also noted for their broad-spectrum antimicrobial potential which can include antifungal activity. nih.gov Other studies on synthesized 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives screened for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov
The quinoline ring is a key structural feature in several antitubercular agents, including the clinically important drug bedaquiline. austinpublishinggroup.com This has spurred the development of novel quinoline derivatives as potential treatments for tuberculosis (TB). austinpublishinggroup.com A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these derivatives exhibited moderate to good activity, with some compounds showing comparable activity to the standard drug pyrazinamide. nih.gov
The mechanism of action of some of these antitubercular quinoline derivatives has also been explored. For example, certain quinoline and isoquinoline (B145761) thiosemicarbazide (B42300) compounds have shown activity against the M. tuberculosis H37Rv strain. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting the catalase-peroxidase (KatG) enzyme of M. tuberculosis, a crucial enzyme for the bacterium's defense against oxidative stress. nih.gov One compound, in particular, was found to be a potent inhibitor of KatG activity and could up-regulate the transcription of the katG gene, suggesting KatG as a potential target for new anti-TB drug design. nih.gov
Antiviral Properties (e.g., HIV-1 Latency Reversal, HDAC Inhibition, NFAT Pathway Modulation)
The therapeutic potential of this compound derivatives extends to the realm of antiviral research, with a particular focus on the challenge of human immunodeficiency virus (HIV-1) latency. The establishment of latent viral reservoirs is a major obstacle to curing HIV-1 infection, as these reservoirs are not targeted by current antiretroviral therapies. nih.gov A key strategy to eradicate these reservoirs is the "shock and kill" approach, which involves using latency-reversing agents (LRAs) to reactivate viral transcription, making the latently infected cells susceptible to elimination. nih.gov
A number of small molecules, including derivatives of quinoline, have been identified as potential LRAs. nih.gov For instance, 8-Methoxy-6-methylquinolin-4-ol has been noted in the context of HIV-1 latency reversal. nih.gov Furthermore, a series of 6-aminoquinolones have been shown to inhibit HIV replication at the transcriptional level. nih.gov These compounds were found to suppress tumor necrosis factor alpha (TNF-α)- and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced HIV-1 expression in latently infected cell lines at non-toxic concentrations. nih.gov The mechanism of action appears to involve the inhibition of Tat-mediated transactivation of the HIV-1 LTR promoter. nih.gov
The modulation of histone deacetylases (HDACs) is a known mechanism for reversing HIV-1 latency, and while not explicitly detailed for this compound derivatives in the provided context, the broader class of quinolines has been associated with HDAC inhibition. The nuclear factor of activated T-cells (NFAT) pathway is another critical signaling cascade involved in T-cell activation and HIV-1 transcription, and its modulation represents a potential therapeutic avenue, although specific actions of this compound derivatives on this pathway require further elucidation.
Antimalarial Properties
The quinoline nucleus is a foundational scaffold in the development of antimalarial drugs. excli.de The urgent need for new, effective antimalarial agents, driven by the increasing resistance of the Plasmodium falciparum parasite to existing drugs like chloroquine (B1663885), has spurred research into novel quinoline derivatives. excli.denih.gov Hybridization, the strategy of combining different pharmacophores, has been explored to develop new quinoline-based compounds with enhanced antimalarial potential. excli.de
One area of investigation involves the synthesis of hybrids combining the quinoline core with other heterocyclic structures. For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their antimalarial activity. excli.de These compounds were tested in vitro against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. excli.de Among the synthesized hybrids, compound 5p , which features a 4-Cl substituent on both aryl rings, demonstrated significant antimalarial activity in both in vitro and in vivo studies. excli.de The in vivo efficacy was assessed using a 4-day suppressive test in Swiss albino mice, where compound 5p showed a 60.25% suppression rate. excli.de
Another study focused on 2-methylquinoline (B7769805) derivatives, which were reacted with specific aldehydes to form aldimines. nih.gov These were tested for in vitro activity against the chloroquine-resistant (CQR) PfDd2 strain of the malaria parasite. nih.gov One particular compound exhibited an IC50 value of 0.033 ± 0.007 µM, which was approximately five times more potent than the standard drug chloroquine (IC50 value of 0.172 µM) against the same strain. nih.gov
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Test Strain | Key Finding | Reference |
|---|---|---|---|
| Pyrazolopyridine-quinoline hybrids | P. falciparum (3D7) | Compound 5p showed the most significant in vitro and in vivo activity, with 60.25% suppression in a mouse model. | excli.de |
| 2-methylquinoline aldimines | P. falciparum (CQR PfDd2) | A lead compound was 5 times more potent than chloroquine, with an IC50 of 0.033 µM. | nih.gov |
Anti-inflammatory Properties
Quinoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory effects. researchgate.netnih.gov Some quinoline-based compounds, such as quinine (B1679958) and chloroquine, are known to play a role in treating autoimmune diseases. researchgate.net Research has explored various derivatives for their potential to inhibit inflammatory pathways. For example, derivatives containing an azetidinone motif at the 3-position of the quinoline core have shown significant anti-inflammatory activity through selective inhibition of the COX-2 enzyme. mdpi.com Similarly, quinolines with a carboxamide structure can act as antagonists to vanilloid 1, and those with carboxylic acid can inhibit COX. mdpi.com
Studies on 1,2,3,4-tetrahydroquinoline (B108954) derivatives have also revealed significant anti-inflammatory properties. mdpi.com One such compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), was shown to alleviate inflammation mediated by NF-κB in an experimental model of Parkinson's disease. mdpi.com The anti-inflammatory action of certain quinoline derivatives is linked to their ability to promote the release of adenosine, a potent anti-inflammatory agent. nih.gov
Anti-leishmanial Properties
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and new therapeutic agents are needed. frontiersin.org The quinoline scaffold has been a focus of research for developing novel anti-leishmanial drugs. nih.govnih.gov Studies have indicated that the position of substituents on the quinoline ring is crucial for activity, with 2- and 6-substituted quinolines often showing greater efficacy. frontiersin.org
The 2-substituted quinoline series, in particular, has been a subject of research as a source for new anti-leishmanial compounds. nih.gov For example, oral administration of 2-n-propyl quinoline in an animal model resulted in a significant reduction in parasitic load, achieving an 87% reduction after five days and a 99% reduction after ten days of treatment. nih.gov
Further research into quinoline-2-carbohydrazides identified compounds that were highly active against Leishmania (Viannia) panamensis. frontiersin.org The activity of these compounds was associated with the presence of a 2-hydroxyphenyl moiety that included a second hydroxy group at either the 3- or 4- position of the aromatic ring. frontiersin.org Derivatives where these hydroxy groups were replaced by methoxy (B1213986) groups showed lower activity, highlighting the importance of specific functional groups. frontiersin.org
Antioxidant Properties
Many quinoline derivatives have been investigated for their antioxidant capabilities. nih.govnih.govbohrium.com Oxidative stress from free radicals is implicated in the pathogenesis of many chronic diseases, making antioxidants a key area of therapeutic research. researchgate.net The antioxidant potential of quinoline derivatives is often linked to their chemical structure, which allows them to scavenge free radicals. researchgate.net
The antioxidant activity can be predicted based on parameters like ionization potential and bond dissociation energies, which relate to the transfer of hydrogen atoms or single electrons to neutralize radicals. researchgate.netnih.gov Studies on 1,2,3,4-tetrahydroquinoline derivatives have shown that substituents such as -OH, -CH3, and halogens on the quinoline ring play an important role in their antioxidant activity. mdpi.com The secondary nitrogen atom within the hydroquinoline ring is also believed to contribute to the antioxidant action by forming a stable radical. mdpi.com
Specific derivatives, such as 2-chloro-6-methylquinoline (B1583817) hydrazones, have been evaluated for their antioxidant properties. researchgate.net In another study, 6-hydroxy-1,2,3,4-tetrahydroquinoline and 8-hydroxy-1,2,3,4-tetrahydroquinoline were found to be effective antioxidants. researchgate.net The 8-amino-1,2,3,4-tetrahydroquinoline derivative showed higher activity than the 6-amino-1,2,3,4-tetrahydroquinoline, indicating that the position of the amino group influences antioxidant capacity. researchgate.net
Structure-Activity Relationships (SAR) and Structural Modifications for Enhanced Bioactivity
Impact of Substituent Position and Type
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. frontiersin.org Structure-activity relationship (SAR) studies aim to understand how these modifications influence pharmacological effects.
For anti-leishmanial activity, 2- and 6-substituted quinolines generally exhibit greater potency. frontiersin.org The presence of halogen or hydroxyl groups can further enhance this activity. frontiersin.org For instance, in a series of quinoline-2-carbohydrazides, the presence of a second hydroxy group on an attached phenyl ring was crucial for improving anti-leishmanial effects. frontiersin.org
In the context of antimalarial agents, SAR studies of 6-substituted-2-arylvinylquinolines revealed that a chlorine atom at the C6 position led to an enhancement of antiplasmodial activity compared to a methoxy group. nih.gov For anticancer activity, the SAR of certain quinoxaline (B1680401) derivatives (a related heterocyclic system) showed that electron-releasing groups like -OCH3 were essential for activity, while substitution with electron-withdrawing groups like -F or other electron-releasing groups like -CH3 decreased the activity. mdpi.com
The position of functional groups also dictates antioxidant potential. For example, among aminotetrahydroquinoline derivatives, the 8-amino substituted compound showed higher antioxidant activity than the 6-amino substituted one. researchgate.net Similarly, a hydroxy group at the ortho position relative to an NH group resulted in a more active antioxidant compound than one with the hydroxy group at the para position. researchgate.net
Role of the Quinoline Heterocyclic Structure in Bioactivity
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govbohrium.comnih.govresearchgate.net This fused bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile and robust core for designing new therapeutic agents. frontiersin.org
The quinoline structure's importance stems from several key features:
Versatility for Functionalization : The quinoline ring can undergo various chemical reactions, allowing for the introduction of different functional groups at multiple positions. frontiersin.orgresearchgate.net This property enables medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets and enhance its therapeutic performance. frontiersin.org
Bioisostere for Natural Scaffolds : The quinoline nucleus is found in many alkaloids and has been incorporated into a vast number of synthetic molecules, demonstrating its compatibility with biological systems. nih.gov
Interaction with Biological Targets : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with biological macromolecules like enzymes and receptors. The ability of some quinoline derivatives, such as 8-hydroxyquinoline, to chelate metal ions is also a key mechanism for their biological activity. acs.org
This inherent versatility and proven track record in existing drugs make the quinoline scaffold an attractive starting point for the rational design and development of novel bioactive molecules with diverse pharmacological properties, including antimalarial, anti-inflammatory, and antioxidant effects. nih.govnih.govmdpi.com
Design of Novel Scaffolds (e.g., Amidines, Quinolin-2-one Thiosemicarbazides)
The structural framework of this compound serves as a versatile starting point for the design of novel molecular scaffolds aimed at exploring and optimizing interactions with various biological targets. By chemically modifying the parent compound, researchers can generate derivatives with unique electronic and steric properties, potentially leading to new pharmacological activities. Among the scaffolds investigated are those incorporating amidine and quinolin-2-one thiosemicarbazide moieties, which are recognized for their diverse biological activities. nih.govmdpi.com
Amidines
The amidine functional group, characterized by the –C(=NH)–NH₂ moiety, is a key structural element in medicinal chemistry. nih.gov Amidines are strong bases and are typically protonated at physiological pH, allowing them to form critical electrostatic interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. nih.gov The incorporation of an amidine group into a quinoline framework is a rational design strategy to enhance binding affinity and modulate pharmacokinetic properties.
The synthesis of amidine derivatives can be achieved through established methods, such as the Pinner reaction, which involves the conversion of a nitrile to an imidate, followed by reaction with an amine. nih.govmdpi.com For a quinoline-based scaffold, this would typically involve a cyano-substituted quinoline as a precursor. While specific research on amidines derived directly from this compound is not extensively detailed in the literature, the general principles of their design are well-established. The design of asymmetric diamidine compounds featuring various aromatic cores linked to heterocyclic groups has demonstrated significant activity against a range of antibiotic-resistant and susceptible bacterial strains. nih.gov For example, a diamidine compound containing a thiophene (B33073) central moiety exhibited potent activity with Minimum Inhibitory Concentration (MIC) values between 0.25 and 4 μg/mL. nih.gov This highlights the potential of designing novel quinoline-based amidines as antimicrobial agents.
| Compound Class | Core Structure | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Asymmetric Diamidine | Thiophene | Gram-positive & Gram-negative bacteria | 0.25 - 4 μg/mL | nih.gov |
| Phenylfuranylnicotinamidines | Furan | E. coli, S. aureus | 10 μM | nih.gov |
| Imidazolinyl Amidino Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | E. coli | 32 μM | mdpi.com |
Quinolin-2-one Thiosemicarbazides
Another important scaffold derived from the quinoline core is the quinolin-2-one thiosemicarbazide. This design involves the hybridization of two biologically active pharmacophores: the quinolin-2-one ring and the thiosemicarbazide moiety. nih.gov Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for their broad spectrum of pharmacological effects, which is often attributed to their ability to chelate metal ions essential for enzymatic functions. mdpi.commdpi.com
The synthesis of these scaffolds generally involves the condensation of a 6-substituted-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with an appropriate thiosemicarbazide. mdpi.com This approach allows for the introduction of various substituents on both the quinoline ring and the thiosemicarbazide tail, enabling a systematic investigation of structure-activity relationships (SAR).
Research into these derivatives has identified potent biological activities, particularly as enzyme inhibitors. A series of 6-substituted quinolin-2-one thiosemicarbazides was synthesized and evaluated for urease inhibitory activity. nih.gov Urease is a key enzyme in certain pathogens, and its inhibition is a target for antimicrobial therapy. acs.org The findings revealed that compounds with specific substitutions on the quinoline ring were highly effective inhibitors. nih.gov
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6a | 6-H-quinolin-2-one thiosemicarbazide derivative | 0.58 ± 0.15 | nih.gov |
| Compound 6b | 6-Br-quinolin-2-one thiosemicarbazide derivative | 0.43 ± 0.09 | nih.gov |
| Lead Compound I | - | 1.13 ± 0.00 | nih.gov |
Furthermore, studies on related quinoline-based thiosemicarbazide derivatives have demonstrated significant antitubercular activity. nih.govacs.org For instance, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) was identified as a potent inhibitor of Mycobacterium tuberculosis H37Rv. nih.govacs.org Metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone have also been synthesized and shown to possess notable antitumor properties, inducing apoptosis in cancer cells via a mitochondrial dysfunction pathway. rsc.org
| Compound | Activity Type | Target | Reported Activity | Reference |
|---|---|---|---|---|
| QST4 | Antitubercular | M. tuberculosis H37Rv | MIC: 6.25 µM | nih.gov |
| QST3 | Antitubercular | M. tuberculosis H37Rv | MIC: 12.5 µM | nih.gov |
| QST10 | Antitubercular | M. tuberculosis H37Rv | MIC: 12.5 µM | nih.gov |
| QST10 | Antifungal | C. albicans | MIC: 31.25 µg/mL | acs.org |
| [Cu(H-L)NO₃H₂O]·NO₃ | Antitumor | MGC80-3 Cells | IC₅₀: 10.17 ± 0.95 µM | rsc.org |
| [Cu(H-L)NO₃H₂O]·NO₃ | Antitumor | SK-OV-3 Cells | IC₅₀: 10.35 ± 1.26 µM | rsc.org |
The design of these novel scaffolds based on the 6-methylquinoline (B44275) structure underscores a productive strategy in medicinal chemistry to develop new therapeutic agents by combining known pharmacophores to achieve enhanced or novel biological effects.
V. Advanced Material Science Applications of 6 Methylquinolin 2 Amine
Development of Advanced Materials
The inherent properties of the quinoline (B57606) ring system, such as thermal stability and charge transport capabilities, make its derivatives attractive candidates for advanced materials. However, the application of 6-Methylquinolin-2-amine in these specific areas is still an emerging field of research.
While metal complexes of other quinoline derivatives, such as 8-hydroxyquinoline, are widely used as emissive materials in OLEDs, specific research detailing the synthesis or application of materials derived directly from this compound for OLED technology is not extensively documented in current scientific literature.
The development of novel materials with tailored optical and electronic properties is a significant area of material science. Although the quinoline nucleus is known to contribute to desirable electronic characteristics in larger molecular systems, dedicated studies focusing on the specific optical and electronic properties of polymers or advanced materials synthesized from the this compound precursor are not widely available.
Ligand Applications in Coordination Chemistry
The true potential of this compound in material science is realized through its use as a foundational structure for designing specialized ligands. The nitrogen atoms within the quinoline ring and the external amino group provide excellent coordination sites for metal ions, which is a critical feature for catalysis, sensor technology, and bio-imaging.
The development of ligands that can form stable and efficient complexes with transition metals is crucial for catalysis. While amino-quinoline scaffolds are explored in this domain, specific examples of catalytic systems where this compound is the primary ligand component are not prominently featured in the available research.
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or changes in pH, through a detectable change in their fluorescence. The quinoline moiety is a popular fluorophore for such applications. Despite this, there is a lack of specific research focused on the development of fluorescent chemosensors derived from this compound for the detection of metal ions or pH.
The most significant and well-documented application of the this compound scaffold in advanced material science is in the development of probes for biological imaging, particularly for Positron Emission Tomography (PET). nih.gov PET is a powerful, non-invasive imaging technique used in diagnostics and medical research.
Researchers have designed and synthesized a new class of compounds based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease (PD). nih.gov In this context, the quinolin-2-amine core, which can be substituted at the 6-position with a methyl group, serves as the foundational pharmacophore. nih.gov
A study detailed the synthesis of 43 new derivatives, leading to the identification of several lead compounds with high binding affinity and selectivity for α-synuclein fibrils. nih.gov These compounds were then radiolabeled to function as PET tracers. PET imaging studies in non-human primates confirmed that these tracers could penetrate the blood-brain barrier. nih.gov
Key findings from this research include:
High Affinity: Compounds such as [¹²⁵I]8i demonstrated a very high binding affinity for α-synuclein aggregates, with dissociation constant (Kd) values of 5 nM in both PD brain tissues and amplified fibrils. nih.gov
Selectivity: The probes showed high selectivity for α-synuclein aggregates over tissues from healthy controls or those with Alzheimer's disease. nih.gov
Pharmacokinetics: Radiolabeled derivatives [¹¹C]7f and [¹⁸F]7j showed more favorable brain washout pharmacokinetics compared to other tested variants, which is a crucial property for an effective PET tracer. nih.gov
These results underscore the potential of probes based on the N-(pyridin-3-yl)quinolin-2-amine scaffold for the in-vivo detection and study of Parkinson's disease. nih.gov
Table 1: Binding Affinities of Lead Compounds for α-Synuclein Fibrils
| Compound | Radiolabel | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| 8i | ¹²⁵I | 5.0 nM | nih.gov |
| 7f | ¹¹C | High Affinity | nih.gov |
| 7j | ¹⁸F | High Affinity | nih.gov |
Vii. Future Research Directions and Perspectives
Development of Novel Therapeutic Agents
The 6-Methylquinolin-2-amine core is a promising scaffold for the design of new therapeutic agents. Future research will likely focus on leveraging this structure to develop targeted therapies for a range of diseases. The inherent biological activity of the quinoline (B57606) nucleus provides a strong foundation for creating derivatives with enhanced potency and selectivity. semanticscholar.orgresearchgate.net
One of the most promising avenues is in the field of oncology. Researchers are designing novel 4-aminoquinoline-based sulfonamides that incorporate a 6-substituted quinoline tail. nih.gov These compounds are being investigated as selective inhibitors of cancer-associated carbonic anhydrase isoforms, such as hCA IX, which are implicated in tumor progression. researchgate.netnih.gov Future work will likely involve the synthesis and evaluation of a wider array of derivatives to optimize their inhibitory activity and pharmacokinetic profiles. nih.gov
In addition to cancer, the development of new antibacterial agents based on the this compound structure is a critical area of research. nih.gov Scientists are exploring the synthesis of quinoline derivatives that can overcome the growing problem of antibiotic resistance. By modifying the core structure, it may be possible to design compounds that target novel bacterial pathways or evade existing resistance mechanisms. nih.gov
Furthermore, the quinoline scaffold has shown potential in the development of antiviral and antiparasitic drugs. nih.gov Future research could explore the synthesis of this compound derivatives with activity against a range of pathogens, contributing to the global fight against infectious diseases.
A summary of potential therapeutic applications for this compound derivatives is presented in the table below.
| Therapeutic Area | Target | Potential Application |
| Oncology | Carbonic Anhydrase IX | Treatment of hypoxic tumors |
| Infectious Diseases | Bacterial Proteins | Novel antibiotics to combat resistance |
| Infectious Diseases | Viral Replication Mechanisms | Broad-spectrum antiviral agents |
| Parasitology | Parasite-specific enzymes | New treatments for parasitic infections |
Advancements in Synthetic Methodologies
The synthesis of quinoline derivatives has traditionally relied on methods such as the Skraup, Doebner–von Miller, and Friedländer reactions. researchgate.netnih.gov However, these methods often require harsh reaction conditions and can generate significant chemical waste. researchgate.net Future research in synthetic chemistry will focus on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound and its derivatives.
A key area of advancement is the adoption of "green chemistry" principles. researchgate.nettandfonline.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.com Researchers are also exploring the use of environmentally benign solvents, such as water, and developing catalyst-free or metal-free reaction pathways to minimize the environmental impact of chemical synthesis. researchgate.nettandfonline.comnih.gov
Recent advancements have also focused on novel catalytic systems, including the use of transition metals like rhodium, ruthenium, and copper to facilitate C-H bond activation and functionalization, leading to more direct and atom-economical synthetic routes. mdpi.com Oxidative annulation strategies are also being explored as a powerful tool for constructing the quinoline scaffold. mdpi.com
Future methodologies will likely involve a combination of these approaches, aiming for syntheses that are not only high-yielding and cost-effective but also adhere to the principles of sustainable chemistry. researchgate.nettandfonline.com The development of one-pot, multi-component reactions will also be a priority, as these can streamline the synthetic process and reduce the number of purification steps required. nih.gov
Refinement of Computational Models
Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, the refinement of computational models will be crucial for accelerating the design and development of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for future development. nih.govresearchgate.net By establishing mathematical relationships between the chemical structure of quinoline derivatives and their biological activity, QSAR models can be used to predict the potency of new compounds before they are synthesized. nih.govmdpi.com Future research will focus on developing more accurate and predictive QSAR models by incorporating larger and more diverse datasets, as well as employing advanced machine learning algorithms. nih.gov
Molecular docking studies are another critical computational tool. These simulations can predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.gov For this compound derivatives, refining molecular docking protocols will allow for more accurate predictions of binding affinity and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.gov
In addition to predicting biological activity, computational models can also be used to predict the pharmacokinetic and toxicological properties of new compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.comnih.gov
Comprehensive Environmental Impact Assessment and Remediation
As with any chemical compound, a thorough understanding of the environmental fate and impact of this compound and its derivatives is essential. Future research in this area will focus on comprehensive environmental impact assessments and the development of effective remediation strategies.
Quinoline itself has been identified as a substance that may have a harmful effect on the environment. canada.ca It has the potential to be genotoxic, and its release into the environment, particularly into soil and water, is a concern. canada.cacanada.ca Future studies should focus on the specific environmental risks associated with this compound, including its persistence, bioaccumulation potential, and toxicity to various organisms. canada.ca
In terms of remediation, bioremediation has emerged as a promising approach for cleaning up quinoline-contaminated environments. nih.gov Studies have shown that certain microorganisms, such as Burkholderia pickettii and Pseudomonas ayucida, can effectively degrade quinoline. nih.govnih.gov Future research should aim to identify and isolate more microbial strains with the ability to degrade this compound and other quinoline derivatives. researchgate.net The optimization of bioremediation processes, for example through bioaugmentation in slurry-phase reactors, will also be a key area of investigation. nih.gov
The table below outlines key research areas for the environmental assessment and remediation of this compound.
| Research Area | Focus | Objective |
| Ecotoxicology | Toxicity studies on various aquatic and terrestrial organisms. | Determine the environmental risk profile. |
| Biodegradation | Identification of microbial strains capable of degrading the compound. | Develop effective bioremediation strategies. |
| Environmental Fate | Studies on persistence, mobility, and transformation in soil and water. | Predict the environmental behavior of the compound. |
| Remediation Technology | Development of advanced oxidation processes or other treatment technologies. | Mitigate environmental contamination. |
Integration of Advanced Analytical Techniques
The accurate detection and characterization of this compound and its derivatives are crucial for all aspects of research, from synthetic chemistry to environmental monitoring. Future advancements in this area will rely on the integration of more sophisticated and sensitive analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline compounds. nih.govnih.gov Future developments will likely involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. The coupling of HPLC and UHPLC with advanced detectors, such as high-resolution mass spectrometry (HRMS), will provide more detailed structural information and allow for the detection of trace-level impurities and metabolites. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for the structural elucidation of quinoline derivatives. derpharmachemica.comnoveltyjournals.com Future research will benefit from the use of higher field strength NMR instruments and the application of advanced NMR techniques, such as two-dimensional and multi-dimensional NMR, to fully characterize complex molecules. derpharmachemica.com
For environmental analysis, the development of new sensor technologies could provide rapid and on-site detection of this compound. sciencetechindonesia.com These sensors could be based on various principles, including optical, chemical, or biological recognition, and would offer a more convenient and cost-effective alternative to traditional chromatographic methods. sciencetechindonesia.com The integration of these advanced analytical techniques will be essential for ensuring the quality and purity of synthesized compounds, as well as for monitoring their presence and fate in the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
